![molecular formula C14H8BrNO3 B1331614 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid CAS No. 296244-19-4](/img/structure/B1331614.png)
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid
Overview
Description
“6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid” is a biochemical compound with the molecular formula C14H8BrNO3 and a molecular weight of 318.12 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid” consists of a quinoline core with a bromine atom at the 6th position, a furyl group at the 2nd position, and a carboxylic acid group at the 4th position .Physical And Chemical Properties Analysis
“6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid” is a powder at room temperature . Its molecular weight is 318.12 .Scientific Research Applications
Organic Synthesis Building Blocks
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid serves as a versatile building block in organic synthesis. Its furanyl and carboxylic acid functional groups make it a valuable precursor for constructing complex molecular architectures, particularly in the synthesis of terpyridines which are useful in coordination chemistry .
Proteomics Research Biochemical Studies
In proteomics, this compound is utilized for studying protein interactions and functions. It is available for purchase as a biochemical for proteomics research, indicating its role in experimental methodologies within this field .
Pharmaceutical Synthesis Drug Development
The quinoline moiety is a common feature in many pharmacologically active compounds. This particular derivative could be involved in the synthesis of new drugs, especially considering the biological relevance of furan-containing compounds .
Surface Modification Nanostructures
Carboxylic acids, including those with quinoline structures, are used to modify the surfaces of carbon-based nanostructures. This improves their dispersion in polar solvents, which is crucial for various applications in nanotechnology .
Antibacterial Agents Medicinal Chemistry
Quinoline carboxylic acids have shown antibacterial activity. Although not specific to 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid, this suggests potential applications in developing new antibacterial agents .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their inhibitory activity against egfr and her2 .
Mode of Action
It’s known that quinoline derivatives can interact with their targets through various mechanisms, often involving the formation of complexes or the inhibition of key enzymes .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell growth and proliferation .
Result of Action
Based on its potential targets, it may have effects on cell growth and proliferation .
properties
IUPAC Name |
6-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO3/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLBRWWWEBHEDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501237728 | |
Record name | 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501237728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid | |
CAS RN |
296244-19-4 | |
Record name | 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=296244-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501237728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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